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molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1326531
M. Wt: 251.26 g/mol
InChI Key: SAFRCHLEMYAXQX-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

A stirring solution of 8.88 g (35.2 mmol) of 37-4, 6.88 g (38.7 mmol) of NBS and 851 mg (3.52 mmol) of benzoyl peroxide in 250 mL of CCl4 was heated to reflux for 6 hours. The reaction was stopped after a 66% conversion of starting material as determined by LC/MS. The reaction mixture was cooled to room temperature, filtered through a pad of Celite to remove precipitated succinimide, and the filtrate concentrated in vacuo. The crude residue was purified by silica gel chromatography (0-70% ethyl acetate/hexanes) to afford the title product as a solid. 1H NMR (CDCl3): 1.75 (s, 9H), 4.75 (s, 2H), 7.00 (d, 1H), 8.30 (t, 1H).
Name
Quantity
8.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
851 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]2[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:9]=[C:10]([CH3:11])[C:5]2=[CH:4][CH:3]=1.C1C(=O)N([Br:26])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:26][CH2:11][C:10]1[C:5]2[C:6](=[N:7][C:2]([F:1])=[CH:3][CH:4]=2)[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:9]=1

Inputs

Step One
Name
Quantity
8.88 g
Type
reactant
Smiles
FC1=CC=C2C(=N1)N(N=C2C)C(=O)OC(C)(C)C
Name
Quantity
6.88 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
851 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated succinimide
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (0-70% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C2=NC(=CC=C21)F)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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